molecular formula C21H26O3 B8427159 4'-(1-Methyl-heptyloxy)-4-biphenylcarboxylic acid

4'-(1-Methyl-heptyloxy)-4-biphenylcarboxylic acid

Cat. No.: B8427159
M. Wt: 326.4 g/mol
InChI Key: MMVFEOQZMOXBEJ-UHFFFAOYSA-N
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Description

4'-(1-Methyl-heptyloxy)-4-biphenylcarboxylic acid is a useful research compound. Its molecular formula is C21H26O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

4-(4-octan-2-yloxyphenyl)benzoic acid

InChI

InChI=1S/C21H26O3/c1-3-4-5-6-7-16(2)24-20-14-12-18(13-15-20)17-8-10-19(11-9-17)21(22)23/h8-16H,3-7H2,1-2H3,(H,22,23)

InChI Key

MMVFEOQZMOXBEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CCCCCCC(C)Oc1ccc(C(=O)Oc2ccc(-c3ccc(Br)cc3)cc2)cc1
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CCCCCCC(C)Oc1ccc(-c2ccc(C(=O)OCC)cc2)cc1
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CCCCCCC(C)Oc1ccc(-c2ccc(C(=O)Oc3ccc(F)cc3)cc2)cc1
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Synthesis routes and methods II

Procedure details

On the other hand, 4-hydroxy-4'-biphenylcarboxylic acid ethyl ester (38.7 g, 0.160 mol) was dissolved in ethanol (200 ml), followed by further adding and dissolving KOH (9 g, 0.160 mol), adding optically active p-toluenesulfonic acid 1-methyl-heptyl ester obtained above (50 g, 0.176 mol), keeping the mixture under reflux for 4 hours, cooling, adding toluene (200 ml) and 6N-HCl (50 ml), washing the toluene layer with a 2N-NaOH aqueous solution, washing with water till the washing water became neutral, and distilling off toluene to obtain as a residue, optically active 4'-(1-methyl-heptyloxy)-4-biphenylcarboxylic acid ethyl ester (38.6 g, 0.109 mol), which was dissolved in ethanol (6 ml), NaOH (5.3 g, 0.130 mol) and water (26 ml), following by heating the solution under reflux for 10 minutes to deposit crystals, cooling, adding 6N-HCl (20 ml), separating crystals by filtering, and recrystallizing from acetic acid to obtain optically active 4'-(1-methyl-heptyloxy)-4-biphenylcarboxylic acid (23.4 g). This product exhibited liquid crystal phases and its phase transition points, C-SC* point, SC*-Ch point and Ch-I point were 160° C., 177° C. and 196° C., respectively.
Name
Quantity
26 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
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reactant
Reaction Step Two
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200 mL
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solvent
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38.7 g
Type
reactant
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200 mL
Type
solvent
Reaction Step Three
Name
Quantity
9 g
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
Name
4'-(1-methyl-heptyloxy)-4-biphenylcarboxylic acid ethyl ester
Quantity
38.6 g
Type
reactant
Reaction Step Six
Quantity
6 mL
Type
solvent
Reaction Step Six
Name
Quantity
5.3 g
Type
reactant
Reaction Step Seven
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Quantity
20 mL
Type
reactant
Reaction Step Eight

Synthesis routes and methods III

Procedure details

Preparation of optically active p-(1-methylheptyloxy)benzoic acid 4'-bromo-4-biphenylyl ester (a compound of the formula (I) wherein l=1, m=1, R=C6H13, X=Br and Y, Z=H; Sample No. 9) P-hydroxybenzoic acid methyl ester (IV) (28.5 g, 0.187 mol) was dissolved in methanol (120 ml), and KOH (10.1 g, 0.187 mol) was added to and dissolved in the solution, followed by adding to the resulting solution, optically active p-toluenesulfonic acid 1-methyl-heptyl ester (III) (58.6 g, 0.206 mol) obtained in Example 1, keeping the mixture under reflux for 4 hours, then cooling, adding toluene (200 ml) and 6N--HCl (50 ml), washing the resulting toluene layer with 2N--NaOH aqueous solution and then with water till the washing water became neutral and distilling off toluene to obtain as a residue, optically active p-(1-methyl-heptyloxy)benzoic acid methyl ester (V) (14.2 g). This ester (14.2 g, 0.054 mol) was dissolved together with ethanol (5 ml), NaOH (3.2 g, 0.081 mol) and water (20 ml), followed by heating the solution under reflux for one hour, then cooling, pouring the reaction fluid in 6N--HCl aqueous solution (50 ml) with stirring, filtering off deposited crysrals and recrystallizing from ethanol to obtain optically active p-(1-methyl-butyloxy)benzoic acid (VI) (8.1 g) having a melting point of 61.2°~63.1° C. To this product (7.5 g, 0.030 mol) was added thionyl chloride (6.0 g, 0.047 mol), followed by heating the mixture under reflux for one hour, and distilling off excess thionyl chloride to obtain opticaly active p-(1-methyl-heptyloxy)benzoic acid chloride (VII) (5.8 g).
Quantity
200 mL
Type
solvent
Reaction Step One
Name
p-(1-methylheptyloxy)benzoic acid 4'-bromo-4-biphenylyl ester
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reactant
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[Compound]
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( I )
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reactant
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28.5 g
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reactant
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120 mL
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solvent
Reaction Step Three
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10.1 g
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reactant
Reaction Step Four
Name
p-toluenesulfonic acid 1-methyl-heptyl ester
Quantity
58.6 g
Type
reactant
Reaction Step Five
Name
p-(1-methyl-heptyloxy)benzoic acid methyl ester
Quantity
14.2 g
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reactant
Reaction Step Six
[Compound]
Name
ester
Quantity
14.2 g
Type
reactant
Reaction Step Seven
Name
Quantity
3.2 g
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reactant
Reaction Step Seven
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20 mL
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solvent
Reaction Step Seven
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5 mL
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solvent
Reaction Step Seven
Name
Quantity
50 mL
Type
reactant
Reaction Step Eight

Synthesis routes and methods IV

Procedure details

On the other hand, 4-hydroxy-4'-biphenylcarboxylic acid ethyl ester (IV) (38.7 g, 0.160 mol) was dissolved in ethanol (200 ml), and KOH (9 g, 0.160 mol) was added to and dissolved in the solution, followed by adding optically active toluenesulfonic acid 1-methyl-heptyl ester (50 g, 0.176 mol) obtained above, keeping the mixture under reflux for 4 hours, then cooling, adding toluene (200 ml) and 6N--HCl (50 ml), washing the resulting toluene layer with 2N--NaOH aqueous solution and further with water till the washing water became neutral, and distilling off toluene to obtain as a residue, optically active 4'-(1-methyl-heptyloxy)-4-biphenylcarboxylic acid ethyl ester (V) (38.6 g). This product (38.6 g, 0.109 mol) was dissolved in ethanol (6 ml), NaOH (5.3 g, 0.130 mol) and water (26 ml), followed by heating the solution under reflux for 10 minutes to deposit crystals, cooling, adding 6N--HCl (20 ml) to filter off crystals and further recrystallizing from acetic acid to obtain optically active 4'-(1-methyl-heptyloxy)-4-biphenylcarboxylic acid (VI) (23.4 g). This product exhibited liquid crystal phases and the phase transition points were as follows: C-SC* point 160° C., SC*-Ch point 177° C. and Ch-I point 196° C.
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
38.7 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
9 g
Type
reactant
Reaction Step Three
Name
toluenesulfonic acid 1-methyl-heptyl ester
Quantity
50 g
Type
reactant
Reaction Step Four
Name
4'-(1-methyl-heptyloxy)-4-biphenylcarboxylic acid ethyl ester
Quantity
38.6 g
Type
reactant
Reaction Step Five
[Compound]
Name
product
Quantity
38.6 g
Type
reactant
Reaction Step Six
Quantity
6 mL
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solvent
Reaction Step Six
Name
Quantity
5.3 g
Type
reactant
Reaction Step Seven
Name
Quantity
26 mL
Type
solvent
Reaction Step Eight

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